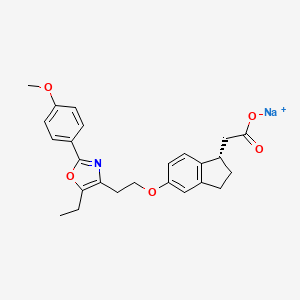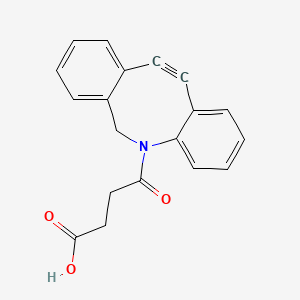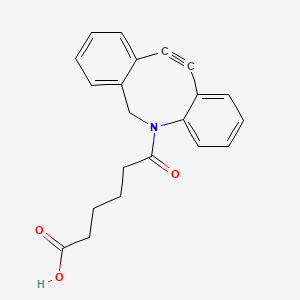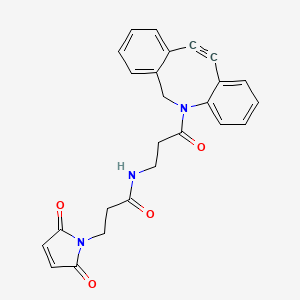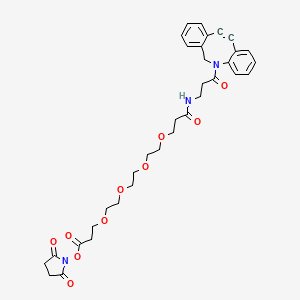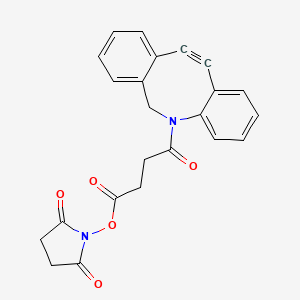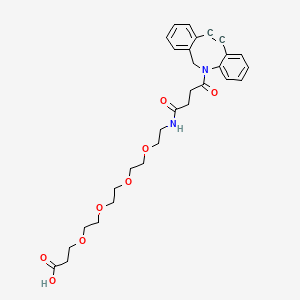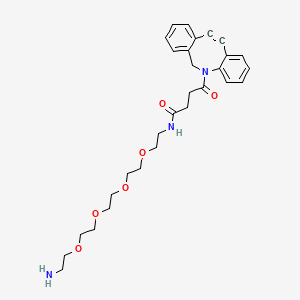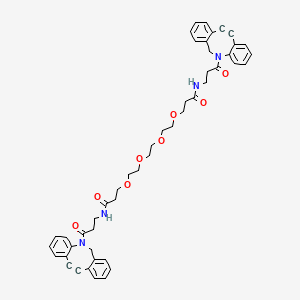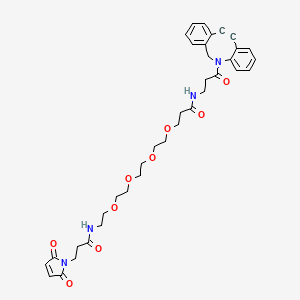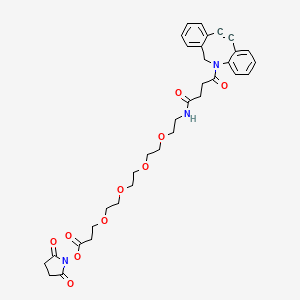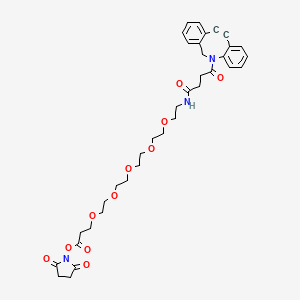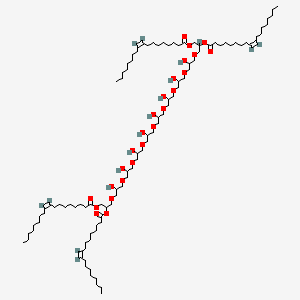
9-Octadecenoic acid (9Z)-, tetraester with decaglycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decaglyceryl tetraoleate is a biochemical.
Applications De Recherche Scientifique
Acid-Catalyzed Transformation in Lipids
A study by Gardner, Nelson, Tjarks, and England (1984) explored the acid-catalyzed transformation of hydroperoxylinoleic acid derivatives. This research found that acid treatment resulted in various products, including epoxyhydroxyoctadecenoic and trihydroxyoctadecenoic acids, with implications in lipid chemistry and metabolism (Gardner et al., 1984).
Enzymatic Synthesis in Bio-lubricant Production
Gumbytė, Kreivaitis, and Baležentis (2015) investigated the enzymatic synthesis of bio-lubricant using 9-Octadecenoic acid and α-propylene glycol. This study determined optimal conditions for esterification and explored the tribological properties of the synthesized bio-lubricants (Gumbytė et al., 2015).
Regio- and Stereochemical Analysis in Linoleic Acid Derivatives
Hamberg (1991) conducted a detailed regio- and stereochemical analysis of trihydroxyoctadecenoic acids derived from linoleic acid hydroperoxides. This research provided a method for analyzing these acids and understanding their formation during the autoxidation of linoleic acid (Hamberg, 1991).
Decarboxylation in Fatty Acid Catalysis
Knothe, Steidley, Moser, and Doll (2017) reported on the decarboxylation of oleic acid, including 9(Z)-octadecenoic acid, using triruthenium dodecacarbonyl as a catalyst. The study revealed valuable insights into the production of hydrocarbons with diesel fuel properties, emphasizing the multifunctionality of the catalyst in various fatty acids (Knothe et al., 2017).
Synthesis and Application in Material Science
Alghunaimi, Alsaeed, Harith, and Saleh (2019) developed a hydrophobic material based on 9-Octadecenoic acid grafted graphene for oil/water separation. This innovative material demonstrated potential in environmental applications, particularly in cleaning oil spills and removing oil contaminants from water (Alghunaimi et al., 2019).
Propriétés
Numéro CAS |
34424-98-1 |
|---|---|
Nom du produit |
9-Octadecenoic acid (9Z)-, tetraester with decaglycerol |
Formule moléculaire |
C102H190O25 |
Poids moléculaire |
1816.617 |
Nom IUPAC |
6,10,14,18,22,26,30,34-octahydroxy-4,8,12,16,20,24,28,32,36-nonaoxanonatriacontane-1,2,38,39-tetrayl tetraoleate |
InChI |
InChI=1S/C102H190O25/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-99(111)124-87-97(126-101(113)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)85-122-83-95(109)81-120-79-93(107)77-118-75-91(105)73-116-71-89(103)69-115-70-90(104)72-117-74-92(106)76-119-78-94(108)80-121-82-96(110)84-123-86-98(127-102(114)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)88-125-100(112)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h33-40,89-98,103-110H,5-32,41-88H2,1-4H3/b37-33-,38-34-,39-35-,40-36- |
Clé InChI |
NGHUOSKIZOQGBY-PMDAXIHYSA-N |
SMILES |
CCCCCCCC/C=C\CCCCCCCC(OCC(OC(CCCCCCC/C=C\CCCCCCCC)=O)COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(OC(CCCCCCC/C=C\CCCCCCCC)=O)COC(CCCCCCC/C=C\CCCCCCCC)=O)O)O)O)O)O)O)O)O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Decaglyceryl tetraoleate; 9-Octadecenoic acid, tetraester with decaglycerol; Polyglyceryl-10 tetraoleate. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



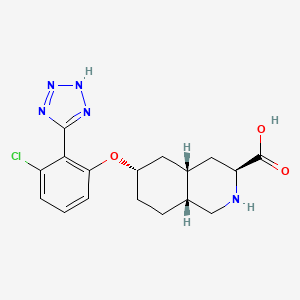
![[3-Nitro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate](/img/structure/B606948.png)
